5-Bromo-4-nitro-1-propyl-1H-pyrazole

Overview

Description

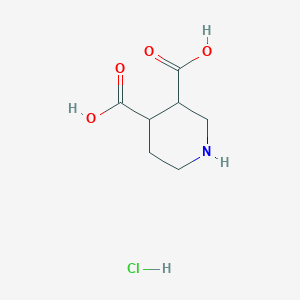

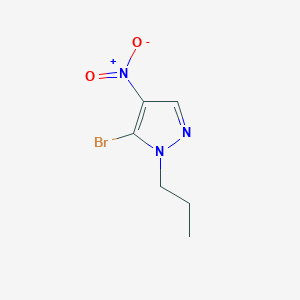

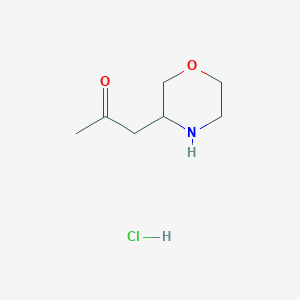

“5-Bromo-4-nitro-1-propyl-1H-pyrazole” is a chemical compound with the CAS Number: 1429309-51-2. It has a molecular weight of 234.05 . The IUPAC name for this compound is 5-bromo-4-nitro-1-propyl-1H-pyrazole . The Inchi Code for this compound is 1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 .

Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of “5-Bromo-4-nitro-1-propyl-1H-pyrazole” can be represented by the Inchi Code: 1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

“5-Bromo-4-nitro-1-propyl-1H-pyrazole” is a liquid at ambient temperature . It has a molecular weight of 234.05 .

Scientific Research Applications

Synthesis of Structurally Diverse Pyrazole Derivatives

Pyrazole derivatives are a special class of N-heterocyclic compounds with a wide range of synthetic, biological, and photophysical properties. “5-Bromo-4-nitro-1-propyl-1H-pyrazole” can serve as a precursor for the synthesis of various structurally diverse pyrazole derivatives. These derivatives are valuable in forming complex structures with significant industrial and pharmaceutical importance .

Biological Activities

Pyrazole-containing compounds have demonstrated various biological activities. They are explored for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. The bromo and nitro groups in “5-Bromo-4-nitro-1-propyl-1H-pyrazole” may enhance these activities, making it a compound of interest for medicinal chemistry research .

Photophysical Properties

The photophysical properties of pyrazoles make them candidates for applications in material science. “5-Bromo-4-nitro-1-propyl-1H-pyrazole” could be used to develop materials with exceptional photophysical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells .

Agricultural Chemicals

Pyrazoles are also used in the agricultural sector. The structural flexibility of “5-Bromo-4-nitro-1-propyl-1H-pyrazole” allows for the synthesis of compounds that can act as herbicides, pesticides, or fungicides. The nitro group, in particular, is known for its pesticidal properties .

Synthesis of Inhibitors

This compound may be utilized in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors. Inhibitors are crucial in regulating biological pathways and can be used to treat diseases or as tools in biochemical research .

Preparation of Solid Hexacoordinate Complexes

“5-Bromo-4-nitro-1-propyl-1H-pyrazole” may be used in the preparation of solid hexacoordinate complexes. These complexes have applications in coordination chemistry and materials science, where they can be used to create new types of catalysts or functional materials .

Safety and Hazards

The safety information for “5-Bromo-4-nitro-1-propyl-1H-pyrazole” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets, influencing cellular processes

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The nitro group in the compound could potentially undergo reduction reactions within the cell, contributing to its biological activity .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects

properties

IUPAC Name |

5-bromo-4-nitro-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMLCXOVQARJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-nitro-1-propyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)